molecular formula C21H20N4O3S B2939027 4-((2-((cyanomethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide CAS No. 941877-47-0

4-((2-((cyanomethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Cat. No. B2939027
CAS RN: 941877-47-0
M. Wt: 408.48
InChI Key: OJKCEFCLJYDFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-((cyanomethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains. Novel quinazolinone compounds exhibit significant antimicrobial properties, suggesting their potential as therapeutic agents in treating infections caused by resistant microorganisms (Habib et al., 2013).

Analgesic Activity

Some quinazolinone derivatives have been synthesized and assessed for their analgesic activity. These compounds show promise in pain management, offering a basis for the development of new analgesic medications (Saad et al., 2011).

Anticancer Activity

The structural modification of quinazolinone derivatives has led to the discovery of compounds with potent anticancer activities. These derivatives inhibit various cancer cell lines, indicating their potential as chemotherapeutic agents (Abu‐Hashem et al., 2020).

Enzyme Inhibition

Quinazolinone compounds have been explored for their ability to inhibit specific enzymes, such as thymidylate synthase, crucial for DNA synthesis in cancer cells. This inhibition suggests a therapeutic potential in cancer treatment through the targeted disruption of cancer cell proliferation (Marsham et al., 1989).

Anti-Inflammatory Activity

Research on quinazolinone derivatives has also extended to evaluating their anti-inflammatory properties. These compounds show significant activity in reducing inflammation, making them candidates for treating various inflammatory disorders (Hussain & Kaushik, 2012).

properties

IUPAC Name

4-[[2-(cyanomethylsulfanyl)-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-28-12-11-23-19(26)16-8-6-15(7-9-16)14-25-20(27)17-4-2-3-5-18(17)24-21(25)29-13-10-22/h2-9H,11-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKCEFCLJYDFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-((cyanomethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

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